

Crystal Structure of Bis(2-pyridyl) Ketone Complexes: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bis(2-pyridyl) ketone*

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This technical guide provides a comprehensive overview of the crystal structure of metal complexes derived from **bis(2-pyridyl) ketone** (bpk). It delves into the synthesis, structural characterization, and key crystallographic parameters of these compounds, which are of significant interest in coordination chemistry, materials science, and medicinal chemistry. The coordination versatility of the bpk ligand, often in its hydrated gem-diol form, leads to a rich variety of molecular architectures with diverse electronic and magnetic properties.

Introduction to Bis(2-pyridyl) Ketone Complexes

Bis(2-pyridyl) ketone is a versatile ligand that can coordinate to metal ions in several ways. In the presence of protic solvents, the ketone functionality is often hydrated to form a geminal diol, di(2-pyridyl)methanediol (bpk·H₂O). This hydrated form typically acts as a neutral N,N'-chelating ligand through the two pyridine nitrogen atoms, forming a stable six-membered chelate ring. The coordination of the gem-diol's oxygen atoms to the metal center can also occur, leading to different coordination geometries. The structural diversity of bpk complexes is further expanded by the nature of the metal ion, the counter-anions, and the solvent molecules incorporated into the crystal lattice.

Experimental Protocols

The synthesis and crystallization of **bis(2-pyridyl) ketone** complexes are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail

typical experimental procedures for the preparation and structural determination of these complexes.

Synthesis and Crystallization

A general procedure for the synthesis of a metal complex of **bis(2-pyridyl) ketone** is as follows:

- **Ligand Solution Preparation:** **Bis(2-pyridyl) ketone** is dissolved in an appropriate solvent, typically a polar solvent like methanol, ethanol, or acetonitrile.
- **Metal Salt Solution Preparation:** A solution of the desired metal salt (e.g., chloride, nitrate, acetate) is prepared in the same or a compatible solvent.
- **Reaction:** The ligand solution is added to the metal salt solution, often dropwise with stirring, at room temperature. The molar ratio of metal to ligand is varied to target specific coordination numbers.
- **Crystallization:** The resulting solution is filtered and allowed to stand for slow evaporation at room temperature. High-quality crystals can often be obtained over a period of several days to weeks. In some cases, vapor diffusion of a less polar solvent (e.g., diethyl ether, hexane) into the reaction mixture can facilitate crystallization.^{[1][2]}

For instance, the synthesis of palladium(II) complexes can be achieved by reacting di-2-pyridyl ketone with $\text{Na}_2[\text{PdCl}_4]$ in alcoholic media.^[1] In refluxing methanol, a mono-complex of the type $[\text{Pd}(\text{dpk}(\text{MeOH}))\text{Cl}_2]$ is formed, while in ethanol, a bis-complex of the type $[\text{Pd}(\text{dpk}(\text{ROH}))_2\text{Cl}_2]$ can be isolated.^[1]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** X-ray intensity data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo $\text{K}\alpha$ radiation) and detector.

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data of Selected Complexes

The following tables summarize key crystallographic data for representative **bis(2-pyridyl) ketone** complexes. In many of these structures, the **bis(2-pyridyl) ketone** ligand is found in its hydrated gem-diol form.

Table 1: Crystal Data and Structure Refinement Parameters

Complex	[Cu(bpmd) ₂] [Cu(HNTA) ₂]·2H ₂ O[3]	[PdCl ₂ (dpk·H ₂ O)][4]	[AuCl ₂ (dpk·H ₂ O)]Cl [4]
CCDC Deposition No.	691859	Not specified	Not specified
Formula	C ₄₄ H ₄₀ Cu ₂ N ₈ O ₂₂	C ₁₁ H ₁₀ Cl ₂ N ₂ O ₂ Pd	C ₁₁ H ₁₀ AuCl ₃ N ₂ O ₂
Crystal System	Triclinic	Tetragonal	Monoclinic
Space Group	P-1	P4 ₁	P2 ₁ /c
a (Å)	10.123(2)	10.597(8)	10.398(10)
b (Å)	11.234(3)	10.597(8)	7.249(8)
c (Å)	12.345(4)	11.468(9)	18.406(12)
α (°)	89.12(3)	90	90
β (°)	85.43(4)	90	91.6(8)
γ (°)	75.34(5)	90	90
V (Å ³)	1354.5(7)	1289(2)	1385(3)
Z	1	4	4
Final R indices [I > 2σ(I)]	R1 = 0.045	R = 0.018	R = 0.063

Table 2: Selected Bond Lengths (Å)

Bond	[Cu(bpmd) ₂] [Cu(HNTA) ₂ ·2H ₂ O] [3]	[PdCl ₂ (dpk·H ₂ O)][4]	[AuCl ₂ (dpk·H ₂ O)]Cl [4]
M-N1	2.015(3)	2.034(5)	2.05(1)
M-N2	2.021(3)	2.040(5)	2.06(1)
M-Cl1	-	2.305(2)	2.278(5)
M-Cl2	-	2.311(2)	2.285(5)
M...O1	2.3922(17) (Cu- O_alcohol)	2.824(6)	2.77(1)

Table 3: Selected Bond Angles (°)

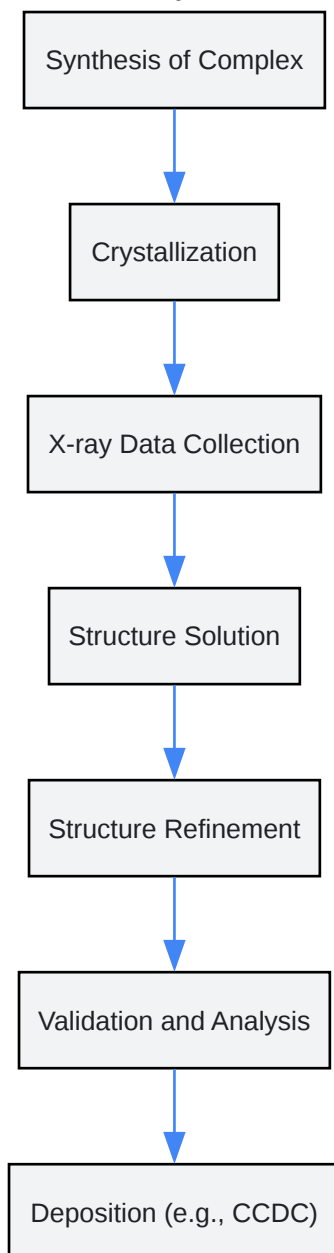
Angle	[Cu(bpmd) ₂] [Cu(HNTA) ₂ ·2H ₂ O] [3]	[PdCl ₂ (dpk·H ₂ O)][4]	[AuCl ₂ (dpk·H ₂ O)]Cl [4]
N1-M-N2	88.9(1)	87.1(2)	86.4(6)
Cl1-M-Cl2	-	91.5(1)	91.2(2)
N1-M-Cl1	-	178.2(2)	176.9(4)
N2-M-Cl2	-	178.6(2)	177.0(4)

Visualizations

The following diagrams illustrate the general structure of a **bis(2-pyridyl) ketone** complex and a typical workflow for its structural determination.

Caption: General coordination of a **bis(2-pyridyl) ketone** ligand to a metal center.

Experimental Workflow for Crystal Structure Determination



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Caption: A typical workflow for the determination of crystal structures.

Conclusion

The crystal structures of **bis(2-pyridyl) ketone** complexes reveal a fascinating interplay of coordination chemistry, ligand transformations, and supramolecular interactions. The propensity of the bpk ligand to exist in its hydrated gem-diol form significantly influences the

resulting coordination geometries, which are predominantly square planar or distorted octahedral. The detailed structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships in these compounds and for designing new complexes with tailored functionalities for applications in catalysis, materials science, and as potential therapeutic agents. The Cambridge Crystallographic Data Centre (CCDC) serves as a critical repository for the detailed crystallographic data of these and other small-molecule crystal structures.[3]

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